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Compound of Interest

Compound Name: 2-Chloroquinoline-6-carbaldehyde

CAS No.: 791626-59-0

Cat. No.: B1589551 Get Quote

CAS Number: 791626-59-0 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.61 g/mol

Executive Summary
2-Chloroquinoline-6-carbaldehyde is a bifunctional heteroaromatic scaffold critical in

medicinal chemistry, particularly for the development of kinase inhibitors, antimalarials, and

fluorescent probes. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), which

is synthesized via direct Vilsmeier-Haack formylation, the 6-carbaldehyde requires specific

lithiation or oxidation protocols to install the formyl group on the benzenoid ring while

preserving the reactive chlorine at the 2-position.

This guide outlines the physiochemical profile, validated synthesis protocols, and reactivity

logic required to utilize this compound as a divergent intermediate.
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Property Specification Notes

CAS Number 791626-59-0

Note:[1] Often confused with

the 3-isomer (CAS 73568-25-

9). Verify structure before

purchase.

IUPAC Name
2-chloroquinoline-6-

carbaldehyde

Appearance Pale yellow to off-white solid

Melting Point 165–167 °C
Higher MP than the 3-isomer

(~148 °C).

Solubility
DMSO, DMF, DCM,

Chloroform

Poor solubility in water and

hexanes.

Stability
Air-stable; store under inert

gas

Aldehyde is susceptible to

oxidation to carboxylic acid

over time.

Synthetic Methodology
The Regioselectivity Challenge
Standard Vilsmeier-Haack formylation of acetanilides yields 2-chloroquinoline-3-carbaldehyde.

To access the 6-carbaldehyde, researchers must avoid electrophilic aromatic substitution on

the heterocyclic ring and instead utilize Metal-Halogen Exchange on a pre-halogenated

precursor.

Validated Protocol: Lithium-Halogen Exchange
Precursor: 6-Bromo-2-chloroquinoline (CAS 73568-35-1) Mechanism: Lithiation at C-6 followed

by electrophilic quenching with DMF.

Reagents & Equipment:
Starting Material: 6-Bromo-2-chloroquinoline (1.0 eq)

Reagent:n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)[2]
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Quench: Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

Solvent: Anhydrous THF (stabilized free)

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Workflow:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and low-

temperature thermometer. Flush with Argon.

Dissolution: Dissolve 6-Bromo-2-chloroquinoline in anhydrous THF. Cool the solution to -78

°C using a dry ice/acetone bath.

Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal

temperature below -70 °C to prevent nucleophilic attack of BuLi on the C-2 chlorine (which

would yield 2-butylquinoline).

Exchange: Stir at -78 °C for 45 minutes. The solution typically turns a deep red/orange color,

indicating the formation of the aryllithium species.

Formylation: Add anhydrous DMF dropwise. The color may shift to pale yellow.

Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction

to reach 0 °C.

Quench: Quench with saturated aqueous NH₄Cl.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column

chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Reactivity & Functionalization Logic
The utility of 2-chloroquinoline-6-carbaldehyde lies in its orthogonal reactivity. The molecule

possesses two distinct "handles" that can be manipulated independently.
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Orthogonal Reactivity Diagram
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(Styryl-quinolines)
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Caption: Divergent synthesis pathways utilizing the C-2 Chlorine (Electrophilic site) and C-6

Aldehyde (Carbonyl reactivity).

Strategic Application Notes
Sequence Matters:

Route A (Aldehyde First): If you perform

at C-2 first using a primary amine, the resulting amine may react with the C-6 aldehyde
(inter- or intramolecularly). It is often safer to protect the aldehyde (as an acetal) or
transform it (e.g., reductive amination) before displacing the chlorine.

Route B (Chlorine First): If the C-2 displacement requires harsh conditions (high heat),

protect the aldehyde to prevent polymerization.

Applications in Drug Discovery
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Kinase Inhibitors (Src/Tec Family)
The 2-aminoquinoline pharmacophore is a privileged structure in kinase inhibition.

Mechanism: The Nitrogen at position 1 and the Amino group at position 2 form a bidentate

hydrogen-bonding motif with the kinase hinge region (ATP binding site).

Role of C-6: The aldehyde at C-6 allows for the attachment of "tail" groups that extend into

the hydrophobic back-pocket of the enzyme, improving selectivity.

Fluorescent Probes
Condensation of the C-6 aldehyde with active methylene compounds (e.g., malononitrile) or

hydrazine derivatives creates extended

-conjugated systems. These styrylquinoline derivatives often exhibit intramolecular charge
transfer (ICT), making them useful as environment-sensitive fluorescent probes for amyloid
fibril detection.

Safety & Handling (MSDS Highlights)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a chemical fume hood. Avoid dust formation.

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended

storage temperature: 2–8 °C (Refrigerate) to prevent oxidation of the aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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